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Compound of Interest

Compound Name: D,L-Homotryptophan

CAS No.: 26988-87-4

Cat. No.: B043797 Get Quote

Executive Summary & Compound Identity
D,L-Homotryptophan (2-amino-4-(1H-indol-3-yl)butanoic acid) represents a critical building

block in peptidomimetic drug design. By extending the methylene bridge of the indole side

chain by one carbon unit compared to Tryptophan, this non-standard amino acid introduces

increased hydrophobicity and altered steric properties.

However, this structural modification exacerbates the solubility challenges inherent to

zwitterionic amino acids. This guide provides a technical breakdown of its solubility profile,

leveraging comparative physicochemical analysis with Tryptophan to establish baseline

expectations, followed by rigorous protocols for empirical verification.
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Property Detail

Compound Name D,L-Homotryptophan

CAS Number 26988-87-4 (Racemic Free Acid)

Molecular Formula C₁₂H₁₄N₂O₂

Molecular Weight 218.25 g/mol

Structural Feature Indole ring + Ethyl spacer (vs. Methyl in Trp)

Predicted LogP ~ -0.8 (More lipophilic than Trp at -1.06)

pI (Isoelectric Point) ~5.9 (Estimated based on Trp)

Physicochemical Solubility Profile
The solubility of D,L-Homotryptophan is governed by two competing forces: the crystal lattice

energy of the racemic compound (often higher than pure enantiomers) and the hydrophobic

effect of the indole-ethyl side chain.

Aqueous Solubility & pH Dependence
Like its parent compound Tryptophan, D,L-Homotryptophan exhibits a U-shaped pH-solubility

profile.[1] It is least soluble at its isoelectric point (pI), where the net charge is zero, leading to

maximum lattice stability and aggregation.

At pI (~5.9): Solubility is minimal (Expected < 10 g/L). The zwitterionic form dominates,

leading to strong intermolecular ionic bonding and low water interaction.

Acidic pH (< 2.0): Solubility increases significantly. Protonation of the carboxylate (COOH)

and amine (NH₃⁺) generates a net cationic species.

Basic pH (> 10.0): Solubility increases significantly. Deprotonation of the amine (NH₂) and

carboxyl (COO⁻) generates a net anionic species.

Organic Solvent Compatibility
For peptide synthesis and organic chemistry applications, aqueous buffers are often unsuitable.
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Solvent Solubility Rating Technical Insight

DMSO Excellent

Preferred solvent for stock

solutions. Disrupts hydrogen

bonding and accommodates

the hydrophobic indole ring.

Recommended concentration:

10–50 mM.

DMF Good

Standard alternative to DMSO

for solid-phase peptide

synthesis (SPPS).

Methanol/Ethanol Poor to Moderate

Solubility is temperature-

dependent. Often requires

heating or the addition of dilute

HCl to disrupt the lattice.

Acetonitrile Poor

Not recommended as a

primary solvent; useful only as

a co-solvent in HPLC mobile

phases.

Chloroform/DCM Insoluble

The zwitterionic headgroup

prevents dissolution in non-

polar chlorinated solvents.

Mechanism of Action: Ionization & Solubilization
Understanding the micro-species distribution is vital for buffer selection. The diagram below

illustrates the equilibrium shifts that drive solubility.
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Figure 1: pH-dependent ionization equilibrium. Solubility is maximized when the compound

carries a net charge (Cation/Anion), disrupting the crystal lattice.

Validated Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols. Protocol A is for precise

thermodynamic data, while Protocol B is for rapid workflow integration.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask)
Use this for regulatory filing or critical formulation data.

Preparation: Weigh excess D,L-Homotryptophan (~20 mg) into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, DMSO).

Equilibration:

Seal vial and place in a temperature-controlled shaker (25°C).

Agitate at 200 RPM for 24–48 hours to ensure equilibrium.

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter

(ensure filter compatibility).

Quantification:
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Dilute the supernatant 100x with mobile phase.

Analyze via HPLC-UV (280 nm for Indole detection).

Calculate concentration against a standard curve of pure D,L-Homotryptophan dissolved

in DMSO.

Protocol B: Rapid Dissolution for Peptide Synthesis
Use this for immediate lab use.

Target: 50 mM Stock Solution.

Solvent: 100% DMSO (Anhydrous).

Method:

Weigh D,L-Homotryptophan.

Add 80% of the calculated DMSO volume.

Vortex vigorously for 30 seconds.

Sonicate at 40°C for 5 minutes. Note: The slight heat aids in breaking the lattice energy.

Add remaining DMSO to volume.

Verification: Solution should be optically clear. If hazy, add 1% TFA (Trifluoroacetic acid) to

protonate the amine and drive solubility, provided this is compatible with your coupling

chemistry.

Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent system for your specific application.
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Figure 2: Decision matrix for solvent selection based on downstream application requirements.

References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for

CID 10036329, Homotryptophan. Retrieved from [Link]

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
(Referenced for general amino acid solubility principles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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